molecular formula C8H8Cl2N2O B6239991 3,6-dichloro-4-(oxolan-2-yl)pyridazine CAS No. 1709904-85-7

3,6-dichloro-4-(oxolan-2-yl)pyridazine

Cat. No.: B6239991
CAS No.: 1709904-85-7
M. Wt: 219.1
InChI Key:
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Description

3,6-Dichloro-4-(oxolan-2-yl)pyridazine is a heterocyclic compound with the molecular formula C8H8Cl2N2O. It is characterized by a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an oxolane ring at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-4-(oxolan-2-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with oxirane (ethylene oxide) under basic conditions. The reaction proceeds through nucleophilic substitution, where the oxirane ring opens and attaches to the pyridazine ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-(oxolan-2-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridazine .

Scientific Research Applications

3,6-Dichloro-4-(oxolan-2-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-4-(oxolan-2-yl)pyridazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The chlorine atoms and oxolane ring may play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-4-(oxolan-2-yl)pyridazine is unique due to the presence of both chlorine atoms and an oxolane ring, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-dichloro-4-(oxolan-2-yl)pyridazine involves the reaction of 2,3-dichloropyridazine with ethylene oxide in the presence of a base to form 3,6-dichloro-4-(oxiran-2-yl)pyridazine, which is then reacted with a nucleophile such as a primary amine to form the final product.", "Starting Materials": [ "2,3-dichloropyridazine", "ethylene oxide", "base", "primary amine" ], "Reaction": [ "Step 1: 2,3-dichloropyridazine is reacted with ethylene oxide in the presence of a base such as potassium carbonate in acetonitrile to form 3,6-dichloro-4-(oxiran-2-yl)pyridazine.", "Step 2: The resulting oxirane intermediate is then reacted with a primary amine such as methylamine in ethanol to form 3,6-dichloro-4-(oxolan-2-yl)pyridazine.", "Step 3: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] }

CAS No.

1709904-85-7

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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